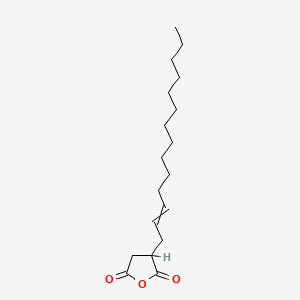
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
Vue d'ensemble
Description
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane is a halogenated hydrocarbon with the molecular formula C3ClF7 . It is a colorless liquid with a faint, sweet odor similar to chloroform . This compound is known for its stability and non-flammability, making it useful in various industrial applications.
Mécanisme D'action
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane, also known as 1-Chloroheptafluoropropane, is a colorless, odorless gaseous halocarbon . It is commonly used as a gaseous fire suppression agent .
Target of Action
The primary target of 1-Chloroheptafluoropropane is fire. It is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases .
Mode of Action
Effective fire suppression requires introducing a concentration of the 1-Chloroheptafluoropropane agent between 6.25% and 9% depending on the hazard being suppressed . It leaves no residue on valuable equipment after discharge .
Biochemical Pathways
Its primary function is to suppress fires by reducing the concentration of oxygen and heat in the environment .
Pharmacokinetics
It is slightly soluble in water (260 mg/l) .
Result of Action
The result of 1-Chloroheptafluoropropane’s action is the effective suppression of fires. It leaves no residue or oily deposits and can be removed by ventilation of the affected space .
Action Environment
The efficacy and stability of 1-Chloroheptafluoropropane are influenced by environmental factors such as temperature and pressure. At high temperatures, it will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide .
Méthodes De Préparation
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane can be synthesized through the reaction of 1,1,1,2,3,3,3-heptafluoropropane with chlorine in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production often involves the use of fluorinated hydrocarbons and chlorine gas in a continuous flow reactor, where the reaction is carefully monitored to prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form 1,1,2,2,3,3,3-heptafluoropropanol .
Oxidation Reactions: When exposed to strong oxidizing agents, it can be converted into perfluorinated carboxylic acids .
Reduction Reactions: It can be reduced to 1,1,2,2,3,3,3-heptafluoropropane using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane has several scientific research applications:
Comparaison Avec Des Composés Similaires
1-Chloro-1,1,2,2,3,3,3-heptafluoropropane is unique compared to other similar compounds due to its high fluorine content and the presence of a chlorine atom. Similar compounds include:
1,1,1,2,3,3,3-Heptafluoropropane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-1,1,2,2,3,3,3-heptafluorobutane: Contains an additional carbon atom, altering its physical and chemical properties.
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane: Substitutes chlorine with bromine, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in industrial and research settings.
Propriétés
IUPAC Name |
1-chloro-1,1,2,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZLFRJEKKBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC3F7, C3ClF7 | |
| Record name | Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059972 | |
| Record name | 1-Chloroheptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-86-6 | |
| Record name | 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFC 217 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloroheptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,1,2,2,3,3,3-heptafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)
![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1617236.png)
![3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide]](/img/structure/B1617237.png)



![Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-](/img/structure/B1617242.png)

![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)
